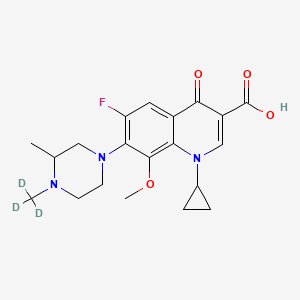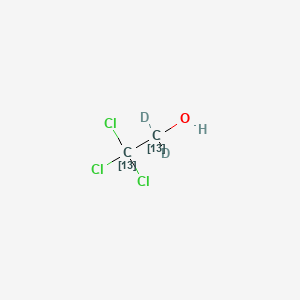
2,2,2-Trichloroethanol-13C2,D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-Trichloroethanol-13C2,D2 is a variant of 2,2,2-Trichloroethanol . Its molecule can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms . It is a clear flammable liquid at room temperature, colorless when pure but often with a light yellow color . The molecular formula is (13C)2HD2Cl3O and the molecular weight is 153.40 .
Synthesis Analysis
2,2,2-Trichloroethanol is an effective protecting group for carboxylic acids due to its ease in addition and removal . It is mainly used as a protecting group for acids, acetals, and also phosphoryl groups of nucleotides. It can be easily cleaved by zinc reduction .Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloroethanol-13C2,D2 can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms . The molecular formula is (13C)2HD2Cl3O .Chemical Reactions Analysis
2,2,2-Trichloroethanol is mainly used as a protecting group for acids, acetals, and also phosphoryl groups of nucleotides. It can be easily cleaved by zinc reduction .Physical And Chemical Properties Analysis
2,2,2-Trichloroethanol-13C2,D2 has a molecular weight of 153.40 . The parent compound, 2,2,2-Trichloroethanol, has a molar mass of 149.40 g/mol . It is a clear flammable liquid at room temperature, colorless when pure but often with a light yellow color .Mechanism of Action
The active metabolite of chloral hydrate, 2,2,2-Trichloroethanol, modulates tetrodotoxin-resistant Na+ channels expressed in nociceptive sensory neurons . This suggests that chloral hydrate, through its active metabolite, inhibits TTX-R INa and modulates various properties of these channels, resulting in the decreased excitability of nociceptive neurons .
Safety and Hazards
2,2,2-Trichloroethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .
properties
IUPAC Name |
2,2,2-trichloro-1,1-dideuterio(1,2-13C2)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2/i1+1D2,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDGTGXUYRARH-HDZHEIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([13C](Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethanol-13C2,D2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

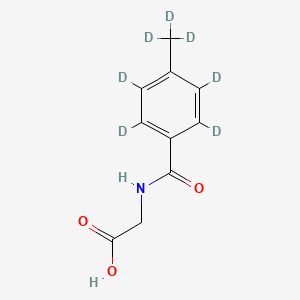

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
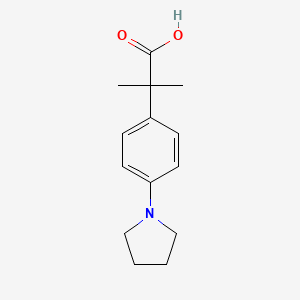
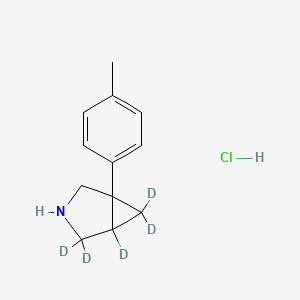
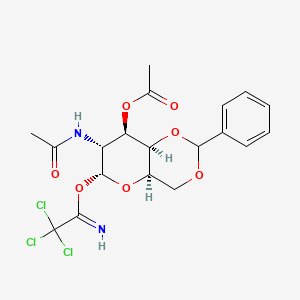
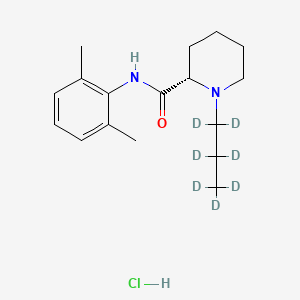
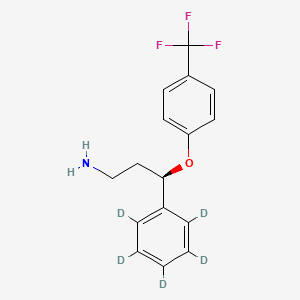


![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)
